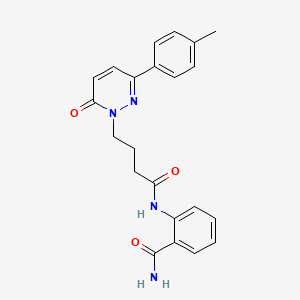
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as DMPO, and it has been synthesized using different methods. DMPO has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用機序
DMPO acts as a spin trap by reacting with free radicals to form stable adducts. DMPO has a nitroxyl group that can undergo reversible redox reactions, allowing it to act as a free radical scavenger. DMPO can trap various free radicals, including superoxide, hydroxyl, and alkoxyl radicals. The formation of DMPO adducts can be detected using various spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
DMPO has been shown to have various biochemical and physiological effects. DMPO has been shown to protect cells from oxidative stress and reduce inflammation. DMPO has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. DMPO has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases. DMPO has also been shown to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
実験室実験の利点と制限
DMPO has several advantages for lab experiments. DMPO is a relatively stable compound that can be easily synthesized in good yields. DMPO can trap various free radicals, allowing researchers to study the role of free radicals in different biological systems. DMPO adducts can be detected using various spectroscopic techniques, including EPR spectroscopy, which is a powerful tool for studying free radicals. However, DMPO has some limitations for lab experiments. DMPO can react with other molecules in biological systems, leading to the formation of non-specific adducts. DMPO can also interfere with other biochemical assays, leading to false-positive results.
将来の方向性
There are several future directions for DMPO research. DMPO can be used to study the role of free radicals in different diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DMPO can also be used to develop new therapies for these diseases by targeting free radicals. DMPO can be modified to improve its stability and specificity for different free radicals. DMPO can also be used in combination with other spin traps or antioxidants to enhance its effectiveness. Finally, DMPO can be used to study the role of free radicals in aging and age-related diseases.
合成法
DMPO has been synthesized using different methods, including the reaction of 3,5-dimethylphenyl isocyanate with 1-((4-methoxyphenyl)sulfonyl)piperidin-2-amine in the presence of a base. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with 1-((4-methoxyphenyl)sulfonyl)piperidine to form the corresponding urea, which is then hydrolyzed to DMPO. The synthesis of DMPO is relatively simple, and the compound can be obtained in good yields.
科学的研究の応用
DMPO has potential applications in scientific research, particularly in the field of free radical biology. DMPO is a spin trap that can be used to detect and identify free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. DMPO can trap free radicals and form stable adducts, which can be detected using various spectroscopic techniques. DMPO has been used to study the role of free radicals in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-12-17(2)14-18(13-16)23-22(25)15-19-6-4-5-11-24(19)29(26,27)21-9-7-20(28-3)8-10-21/h7-10,12-14,19H,4-6,11,15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGVACXQRIAXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
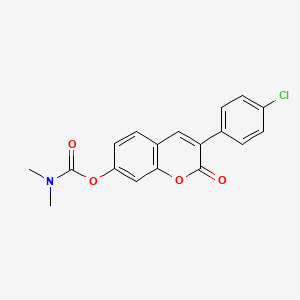
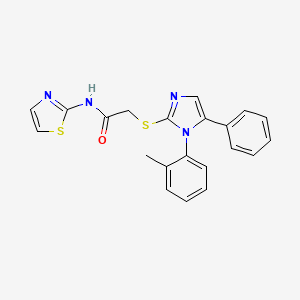

![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
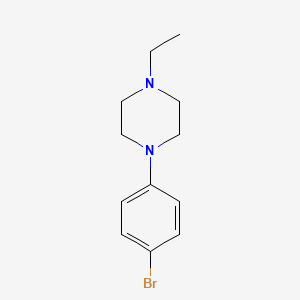
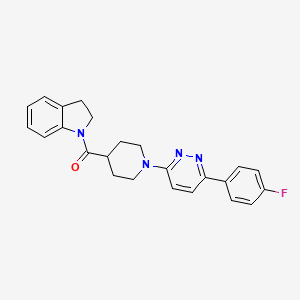
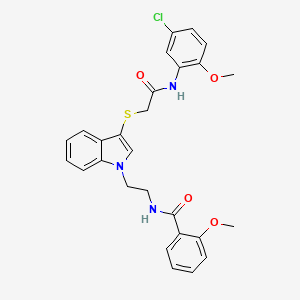
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
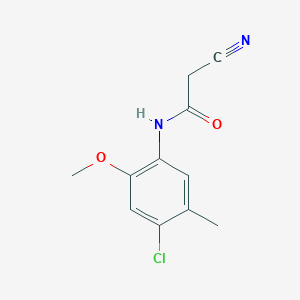
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)



